molecular formula C14H14ClN3O3S B2458619 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 449788-59-4

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

Cat. No. B2458619
M. Wt: 339.79
InChI Key: ASAXZCSJPNTBJA-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Antagonist Activity

Research on similar compounds has explored their molecular interactions and antagonist activities. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) as a potent and selective antagonist for the CB1 cannabinoid receptor demonstrates the approach to studying interactions at a molecular level. Using computational models and conformational analysis, researchers developed pharmacophore models and conducted comparative molecular field analysis (CoMFA) to understand binding interactions and activity profiles of similar compounds (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives provide insights into the chemical's utility in research. For instance, studies on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and their anticonvulsant activity showcase methodologies for creating and analyzing compounds with potential biological activities (Aktürk et al., 2002).

Anticancer and Antimicrobial Activities

Explorations into the biological activities of similar compounds reveal potential applications in treating diseases. For example, research on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrates the process of discovering new therapeutic agents. These studies include molecular docking to predict interactions with biological targets, showcasing how structural modifications can enhance biological activities (Katariya et al., 2021).

Protective Effects Against Oxidative Stress

Research on pyrazole derivatives, including studies on their protective effects against oxidative stress and DNA damage, indicates the potential for these compounds to mitigate the effects of environmental toxins. An investigation into a pyrazolecarboxamide derivative's antioxidant properties in Clarias gariepinus exposed to lead nitrate exemplifies this application. The study found that the compound reversed alterations in biochemical parameters and antioxidant biomarkers, demonstrating its potential utility in minimizing lead toxicity effects (Soliman et al., 2019).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-13(19)16-14-11-7-22(20,21)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXZCSJPNTBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333076
Record name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

CAS RN

449788-59-4
Record name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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